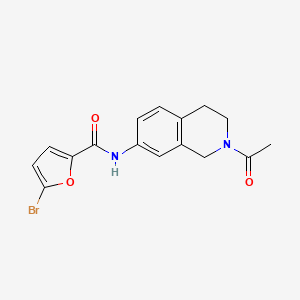

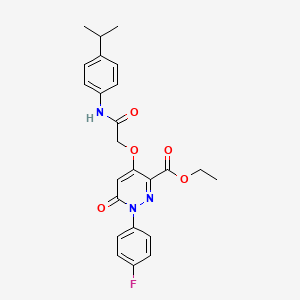

![molecular formula C21H20ClFN4OS B2584111 N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215605-86-9](/img/structure/B2584111.png)

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles .

Physical And Chemical Properties Analysis

Imidazole derivatives typically have a high degree of solubility in water and other polar solvents due to the presence of polar nitrogen atoms in the imidazole ring .

Applications De Recherche Scientifique

Fluorescent Sensors

A study on benzimidazole/benzothiazole-based azomethines showed their potential as fluorescent sensors for detecting Al3+ and Zn2+ ions. These molecules exhibited large Stokes shifts and good sensitivity and selectivity towards these ions, demonstrating their utility in detecting and analyzing metal ions in various environmental and biological contexts (Suman et al., 2019).

Antimicrobial Agents

Research into substituted 2-aminobenzothiazoles derivatives highlighted their significance in combating antimicrobial resistance. These compounds were synthesized and evaluated for their antimicrobial activity, with certain derivatives showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in developing new antimicrobial treatments (Anuse et al., 2019).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological activity. These compounds were comparable in potency to existing clinical agents, suggesting their potential in the treatment of reentrant arrhythmias (Morgan et al., 1990).

Antipsychotic Agents

Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed their antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic therapy with potentially fewer side effects (Wise et al., 1987).

Anticancer Agents

The synthesis and evaluation of N-substituted-4-(1H-imidazol-1-yl)benzamides have shown significant potential as anticancer agents, with certain derivatives exhibiting potent cytotoxic activity against various cancer cell lines. This research contributes to the development of new therapeutic options for cancer treatment (Ravinaik et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4OS.ClH/c1-15-4-2-5-18-19(15)24-21(28-18)26(12-3-11-25-13-10-23-14-25)20(27)16-6-8-17(22)9-7-16;/h2,4-10,13-14H,3,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWCKHLQAHXUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

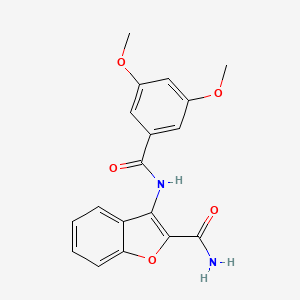

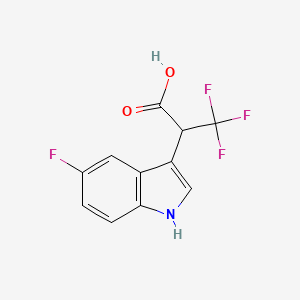

![N-(2,4-dimethoxyphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2584036.png)

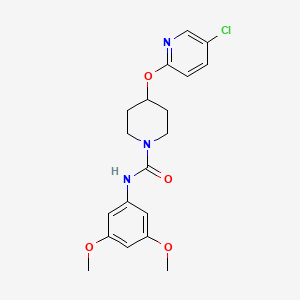

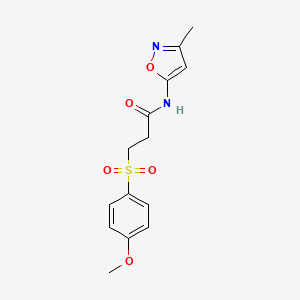

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

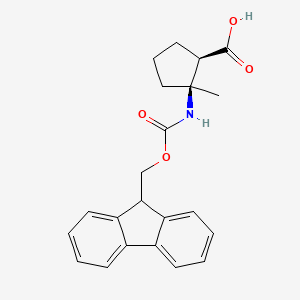

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)